molecular formula C10H12N2 B172276 2-(Isopropylamino)benzonitrile CAS No. 147531-47-3

2-(Isopropylamino)benzonitrile

Cat. No.: B172276
CAS No.: 147531-47-3
M. Wt: 160.22 g/mol
InChI Key: UFFFYFBEGKQPKR-UHFFFAOYSA-N
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Description

2-(Isopropylamino)benzonitrile is a chemical compound with the molecular formula C10H12N2. It is used in various scientific research applications due to its unique properties. The compound is known for its role in organic synthesis, pharmaceuticals, and material science .

Scientific Research Applications

2-(Isopropylamino)benzonitrile is valuable in several scientific research fields:

Safety and Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Isopropylamino)benzonitrile can be synthesized through several methods. One common method involves the reaction of 2-iodobenzonitrile with isopropylamine in the presence of copper iodide and cesium carbonate in dimethylformamide (DMF). The reaction is carried out in a sealable tube to ensure proper reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)benzonitrile
  • 2-(Ethylamino)benzonitrile
  • 2-(Propylamino)benzonitrile

Uniqueness

2-(Isopropylamino)benzonitrile is unique due to its specific isopropylamino group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-(propan-2-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFFYFBEGKQPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632627
Record name 2-[(Propan-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147531-47-3
Record name 2-[(Propan-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 2-fluorobenzonitrile and isopropylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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